molecular formula C8H5NO4 B8008715 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid

4-Hydroxybenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B8008715
M. Wt: 179.13 g/mol
InChI Key: ZDEFLZLIUMEXOE-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[d]isoxazole-3-carboxylic acid (CAS 57764-43-9) is a high-purity chemical building block designed for research and development applications. This compound features a benzo[d]isoxazole core structure substituted with both a carboxylic acid and a hydroxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry . The primary research value of this compound lies in its role as a key precursor in the synthesis of more complex molecules. Functionalized benzoisoxazole derivatives are of significant interest in pharmaceutical research, as this structural motif is found in certain therapeutic agents, including some antipsychotics and anticonvulsants . Researchers utilize this chemical to explore new synthetic pathways and develop novel compounds with potential biological activity. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the relevant safety data and hazard statements (e.g., H302, H315, H319, H335) before use.

Properties

IUPAC Name

4-hydroxy-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(8(11)12)9-13-5/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEFLZLIUMEXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of substituted nitrile oxides with alkenes or alkynes, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free catalysts to minimize environmental impact and reduce costs associated with metal catalysts .

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-oxo-benzo[d]isoxazole-3-carboxylic acid.

    Reduction: Formation of 4-hydroxybenzo[d]isoxazole-3-aldehyde or 4-hydroxybenzo[d]isoxazole-3-alcohol.

    Substitution: Formation of 4-alkoxybenzo[d]isoxazole-3-carboxylic acid or 4-acetoxybenzo[d]isoxazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxybenzo[d]isoxazole-3-carboxylic acid has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of isoxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that isoxazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Activity

  • Compound : this compound derivatives
  • Target : Human cancer cell lines (e.g., MCF-7, A-549)
  • Mechanism : Induction of apoptosis via caspase activation and microtubule destabilization.
  • Results : Significant reduction in cell viability with IC50 values in the low micromolar range .

Agricultural Applications

The compound has also shown promise in agricultural sciences, particularly as a bioactive agent against plant pathogens. Studies indicate that isoxazole derivatives can inhibit the growth of various fungi and bacteria affecting crops.

Case Study: Antifungal Activity

  • Compound : Isoxazole derivatives including this compound
  • Targets : Fungal pathogens such as Rhizoctonia solani and Colletotrichum gloeosporioides.
  • Results : Exhibited growth inhibition percentages of up to 90% at certain concentrations, demonstrating potential as a fungicide .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods, showcasing its versatility in organic synthesis. Recent advancements include eco-friendly one-pot reactions that utilize natural extracts as solvents, reducing the environmental impact of chemical processes.

Synthesis Overview

MethodologyDescriptionAdvantages
Hydroxylamine ReactionReaction with hydroxylamine hydrochloride in methanol .Simple procedure with high yield.
Eco-friendly SynthesisUtilization of fruit juices as solvents for isoxazole synthesis .Reduces toxic waste and enhances sustainability.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to elucidate the relationship between the structure of isoxazole derivatives and their biological activities. These studies help in designing more potent compounds by modifying specific functional groups.

Key Findings

  • The presence of hydroxyl groups on the isoxazole ring significantly enhances anticancer activity.
  • Substituents at specific positions on the aromatic ring can modulate bioactivity, affecting both potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Comparative Data for Aryl-Substituted Isoxazole-3-carboxylic Acids

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ)
11d 4-Carboxyphenyl 44 N/A Aromatic protons: 7.8–8.2 ppm
11g 4-Methoxyphenyl 60 N/A OCH₃: 3.8 ppm
11h 4-Nitrophenyl 64 N/A NO₂-coupled protons: 8.4 ppm

Amino Acid-Conjugated Derivatives

Compounds like 4-[(2S)-2-amino-2-carboxyethyl]-5-[methoxymethyl]isoxazole-3-carboxylic acid (7b) incorporate amino acid side chains, enabling interactions with biological targets such as the System xc⁻ transporter. Key differences include:

  • Stereochemistry : The (S)-configured 7b shows distinct optical rotation ([α]²⁰D = -5.3°) and higher binding specificity compared to racemic analogues .
  • Bioactivity : 7b inhibits [(3)H]L-glutamate uptake (IC₅₀ = 17 μM), comparable to the EAAT blocker TBOA, but with a 10-fold lower IC₅₀ (1.2 μM) for inhibiting L-glutamate-induced reverse transport .

Styryl-Substituted Derivatives

5-(p-Substituted styryl)-isoxazole-3-carboxylic acids (4a–h) feature extended π-conjugated systems, enhancing UV absorption and fluorescence properties. For example:

  • Trans-configuration : Confirmed by J values of vinyl protons (J = 13–16 Hz) in ¹H NMR .
  • Synthetic efficiency: Yields for styryl derivatives (e.g., 72% for 11b) exceed those of non-conjugated analogues due to stabilized transition states during cyclization .

Bioisosteres and Conformationally Constrained Analogues

  • HIP-A and HIP-B : These tricyclic pyrrolo-isoxazole derivatives exhibit potent EAAT inhibition (IC₅₀ = 17–18 μM) but uniquely dissociate substrate uptake from reverse transport, a property absent in simpler isoxazole-carboxylic acids .
  • WIN derivatives: Compounds like 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid show enhanced antiviral activity due to oxadiazole bioisosteric replacement, improving metabolic stability .

Salts and Polymorphs

The mesylate salt of 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide demonstrates superior aqueous solubility (50 mg/10 mL) and photostability compared to the free base, which is hygroscopic (1.8% water uptake at 80% RH) .

Key Research Findings

  • Synthetic Accessibility : Electron-deficient aryl substituents (e.g., nitro) reduce reaction times (1 hour for 11h vs. 22 hours for 11d ) but lower yields due to side reactions .
  • Biological Relevance: Amino acid-conjugated derivatives (e.g., 7b) show transporter subtype selectivity, while styryl derivatives (4a–h) are prioritized for imaging probes due to fluorescence .
  • Contradictions : HIP-A/B’s low IC₅₀ for reverse transport inhibition (1.2 μM) contradicts the classical exchange-diffusion model, suggesting independent EAAT operational modes .

Biological Activity

4-Hydroxybenzo[d]isoxazole-3-carboxylic acid (4-HBICA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-HBICA, including its mechanisms of action, therapeutic implications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

4-HBICA features an isoxazole ring fused with a benzene ring, along with hydroxyl and carboxylic acid functional groups. Its molecular formula is C8H5NO4C_8H_5NO_4 with a molecular weight of approximately 179.13 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 4-HBICA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which can lead to the modulation or inhibition of enzyme activity. Additionally, the isoxazole ring may engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.

Biological Activities

Research indicates that 4-HBICA exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of isoxazole compounds can inhibit leukotriene biosynthesis, which is crucial for inflammatory responses. For instance, certain derivatives demonstrated potent inhibition of cellular 5-lipoxygenase product synthesis (IC50 = 0.24 μM), suggesting potential as anti-inflammatory agents .
  • Antimicrobial Properties : Compounds similar to 4-HBICA have been reported to exhibit antimicrobial activity against various pathogens. The structural features contribute to their efficacy as potential antimicrobial agents .
  • Anticancer Potential : Some studies suggest that the compound may possess anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival. The unique structure allows for interaction with cancer-related enzymes, potentially leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of 4-HBICA, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
This compound C8H5NO4Anti-inflammatory, antimicrobial
Isoxazole C3H3N1OGeneral biological activity
Benzisoxazole C7H5NOAnticancer, anti-inflammatory
4-Hydroxybenzoic Acid C7H6O3Antioxidant, antimicrobial

The combination of the isoxazole ring with hydroxyl and carboxylic acid groups in 4-HBICA imparts distinct chemical reactivity and biological activity compared to these structurally similar compounds.

Case Studies

  • Leukotriene Inhibition : A study on 4,5-diaryl-isoxazole-3-carboxylic acids highlighted their potential as leukotriene biosynthesis inhibitors through targeting the FLAP protein involved in leukotriene synthesis. This suggests that derivatives like 4-HBICA could be explored for similar anti-inflammatory applications .
  • Antimicrobial Efficacy : Research has indicated that compounds within the benzo[d]isoxazole class exhibit varying degrees of antimicrobial activity. For example, derivatives were tested against bacterial strains, showing significant inhibition zones .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid derivatives, and how can yields be optimized?

  • Methodology : Derivatives are synthesized via multi-step sequences, including cyclization, esterification, and functional group modifications. For example, intermediates like 5-methyl-4-(substituted hydrazono)isoxazole derivatives are prepared using chalcone precursors and sodium ethoxide in dry hexane, followed by acid-catalyzed cyclization . Optimization involves:

  • Stepwise yield improvement : Adjusting reaction time (e.g., refluxing for 1.5–5 hours) and solvent systems (e.g., glacial acetic acid for cyclization) .
  • Purification : Recrystallization from ethanol or chloroform/ether mixtures enhances purity .
  • Catalyst selection : Using HBTU and Et3_3N in DMF for efficient coupling reactions .
    • Yield challenges : Reported yields range from 7% to 97%, depending on substituents (e.g., nitro groups improve yields due to electronic effects) .

Q. Which analytical techniques are critical for characterizing isoxazole-3-carboxylic acid derivatives?

  • Essential methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 4.65 ppm for benzyloxymethyl protons) .
  • Mass spectrometry : High-resolution FAB+ or ESI-MS validates molecular weights (e.g., m/z 245.0769 for 7b) .
  • Elemental analysis : Ensures purity (e.g., C, H, N percentages within 0.5% of theoretical values) .
  • Melting point analysis : Dec. points (e.g., 166–168°C) indicate compound stability .

Q. How do structural modifications (e.g., substituents) influence the biological activity of isoxazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups : Nitro substituents enhance binding to targets like System xc− transporter by increasing electrophilicity .
  • Steric effects : Bulky groups (e.g., benzyloxymethyl) may reduce activity due to steric hindrance .
  • Chirality : Enantiomers (e.g., (S)-MOM-ACPA) show distinct optical rotations ([α]20D_{20}^D -5.3) and receptor affinity .

Advanced Research Questions

Q. How can computational modeling guide the design of bioisosteres targeting HIV-1 integrase?

  • Methodology :

  • Docking studies : Isoxazole-3-carboxylic acids are docked into the HIV-1 integrase active site to mimic β-diketo acid interactions. Key residues (e.g., Mg2+^{2+}-coordinating D64 and D116) are targeted .
  • Bioisosteric replacement : Replace β-diketo motifs with isoxazole rings while maintaining hydrogen-bonding capacity .
    • Validation : Compare computational binding scores (e.g., Glide scores) with experimental IC50_{50} values to refine ligand design .

Q. What eco-friendly strategies exist for synthesizing isoxazole derivatives, and how do they compare to traditional methods?

  • Green synthesis approaches :

  • Solvent systems : PEG-400 replaces toxic solvents, enabling hydroamination of diyne-indole derivatives with Et3_3N .
  • Catalyst-free conditions : o-Iodoxy benzoic acid mediates isoxazole formation via oxidative cyclization, reducing waste .
    • Efficiency : Yields in green methods (e.g., 60–97%) rival traditional routes but with lower E-factors .

Q. How can researchers resolve contradictory data in SAR studies for isoxazole derivatives?

  • Case analysis :

  • Conflicting activity data : For example, 5-(4-nitrophenyl) derivatives show high in vitro activity but poor solubility. Address via:
  • Physicochemical profiling : LogP and pKa measurements to balance lipophilicity and solubility .
  • Crystallography : Resolve polymorphic forms (e.g., mesylate vs. hydrochloride salts) that alter bioavailability .
  • Statistical rigor : Use multivariate analysis to disentangle electronic vs. steric effects in SAR .

Q. What strategies improve the metabolic stability of isoxazole-3-carboxylic acid derivatives in preclinical studies?

  • Approaches :

  • Ester prodrugs : Ethyl esters (e.g., 3a-g) enhance oral bioavailability by masking carboxylic acid groups .
  • Stability assays : Incubate derivatives in liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Isotopic labeling : 14^{14}C-tracing to study degradation pathways in vivo .

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